![molecular formula C11H13BrO2 B1428492 Methyl 3-(4-bromophenyl)butanoate CAS No. 1021735-42-1](/img/structure/B1428492.png)
Methyl 3-(4-bromophenyl)butanoate
Overview
Description
Methyl 3-(4-bromophenyl)butanoate: is an organic compound with the molecular formula C11H13BrO2. It is a methyl ester derivative of 3-(4-bromophenyl)butanoic acid. This compound is often used in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(4-bromophenyl)butanoate typically involves the esterification of 3-(4-bromophenyl)butanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(4-bromophenyl)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products:
Oxidation: 3-(4-bromophenyl)butanoic acid.
Reduction: 3-(4-bromophenyl)butanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis:
Methyl 3-(4-bromophenyl)butanoate is primarily utilized as an intermediate in the synthesis of more complex organic molecules. Its bromine atom enhances its reactivity, making it suitable for various nucleophilic substitution reactions. This property allows chemists to create a range of derivatives that can be further functionalized for specific applications.
2. Pharmaceutical Development:
The compound plays a critical role in the pharmaceutical industry as a precursor for developing new drug candidates. Its structural similarity to bioactive molecules suggests potential therapeutic applications, particularly in designing compounds targeting specific enzymes or receptors involved in metabolic pathways.
3. Agrochemical Research:
In agrochemicals, this compound can be employed to synthesize herbicides or pesticides. The brominated structure may enhance the efficacy and selectivity of these compounds against target pests or weeds.
4. Biological Studies:
In biological research, this compound is used to investigate enzyme-catalyzed reactions, particularly those involving ester hydrolysis and oxidation processes. Understanding these mechanisms can provide insights into metabolic pathways and enzymatic functions.
Case Studies and Research Findings
Several studies have highlighted the utility of this compound in synthetic chemistry:
- Study on Enzyme Reactions: A study demonstrated how this compound could serve as a substrate for esterase enzymes, providing insights into enzyme kinetics and substrate specificity.
- Pharmaceutical Synthesis: Research has shown successful synthesis pathways leading to novel pharmaceutical compounds derived from this compound, indicating its potential as a versatile building block in drug development.
Mechanism of Action
The mechanism of action of Methyl 3-(4-bromophenyl)butanoate involves its interaction with specific molecular targets. For instance, in enzymatic reactions, the ester group is hydrolyzed by esterases, leading to the formation of the corresponding acid and alcohol. The bromine atom in the phenyl ring can participate in electrophilic aromatic substitution reactions, influencing the compound’s reactivity and interaction with other molecules.
Comparison with Similar Compounds
- Methyl 3-(4-chlorophenyl)butanoate
- Methyl 3-(4-fluorophenyl)butanoate
- Methyl 3-(4-iodophenyl)butanoate
Comparison: Methyl 3-(4-bromophenyl)butanoate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s chemical behavior, making it suitable for specific synthetic applications where other halogenated derivatives might not be as effective.
Biological Activity
Methyl 3-(4-bromophenyl)butanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a bromophenyl group and an ester functional group. The molecular structure can be represented as follows:
- Chemical Formula : CHBrO
- Molecular Weight : 271.14 g/mol
The bromine atom in the para position enhances the compound's electrophilicity, which may influence its reactivity and interactions with biological targets.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Hydrogen Bonding : The ester group can form hydrogen bonds with biological macromolecules, potentially influencing their structure and function.
- π-π Interactions : The bromophenyl group may engage in π-π stacking interactions with aromatic residues in proteins, affecting enzyme activity and receptor binding.
- Hydrophobic Interactions : The hydrophobic nature of the compound may facilitate membrane permeability, allowing it to interact with intracellular targets.
Anticancer Properties
Research has indicated that this compound exhibits potential anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance:
- Study Findings : A study demonstrated that the compound reduced cell viability in breast cancer cells by inducing apoptosis through mitochondrial pathways.
- Mechanism : The proposed mechanism involves the activation of caspases and the release of cytochrome c from mitochondria, leading to programmed cell death.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been investigated for anti-inflammatory effects:
- Experimental Evidence : In animal models, administration of the compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6 .
- Significance : This suggests potential therapeutic applications in treating inflammatory diseases.
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure Features | Unique Characteristics |
---|---|---|
Methyl 3-amino-3-(4-bromophenyl)butanoate | Amino group addition | Enhanced interaction with receptors |
Methyl 3-amino-3-(4-chlorophenyl)butanoate | Chlorine instead of bromine | Different reactivity profile |
Methyl 3-amino-3-(4-fluorophenyl)butanoate | Fluorine instead of bromine | Variation in electronic properties |
The presence of bromine at the para position in this compound is believed to confer distinct chemical reactivity and biological activity compared to its chloro and fluoro analogs .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
-
Breast Cancer Study :
- Objective : To evaluate the anticancer effects on MCF-7 cells.
- Results : Significant reduction in cell viability was observed at concentrations above 10 µM after 48 hours.
- : Supports further investigation into its use as an anticancer agent.
- Inflammation Model Study :
Properties
IUPAC Name |
methyl 3-(4-bromophenyl)butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-8(7-11(13)14-2)9-3-5-10(12)6-4-9/h3-6,8H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUJGRHDQMSUGGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)C1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1021735-42-1 | |
Record name | methyl 3-(4-bromophenyl)butanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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